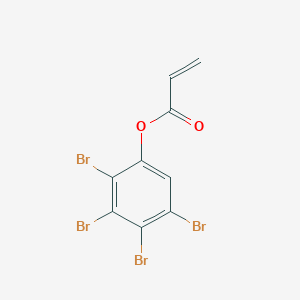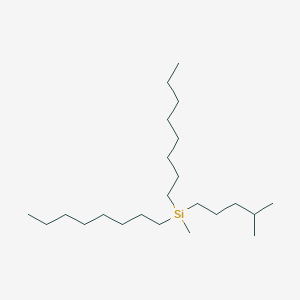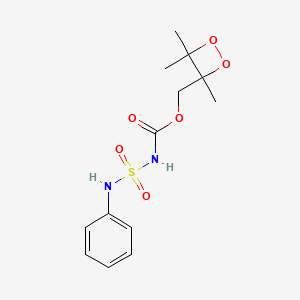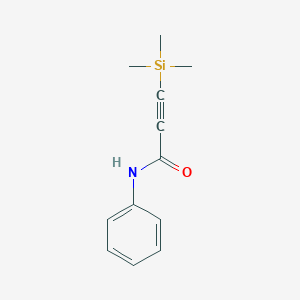
2,3,4,5-Tetrabromophenyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrabromophenyl prop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of acrylic acid, featuring a phenyl ring substituted with four bromine atoms at positions 2, 3, 4, and 5, and a prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromophenyl prop-2-enoate typically involves the esterification of 2,3,4,5-tetrabromophenol with acrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrabromophenyl prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Addition Reactions: The double bond in the prop-2-enoate group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are employed under hydrogen gas atmosphere.
Halogenation: Halogens like chlorine or bromine can be added to the double bond in the presence of a suitable solvent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl prop-2-enoates can be formed.
Addition Products: Hydrogenation yields the corresponding saturated ester, while halogenation results in dihalogenated products.
Scientific Research Applications
2,3,4,5-Tetrabromophenyl prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as flame retardants.
Biological Studies: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrabromophenyl prop-2-enoate involves its interaction with various molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The prop-2-enoate group can undergo addition reactions, altering the compound’s structure and properties .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrachlorophenyl prop-2-enoate: Similar in structure but with chlorine atoms instead of bromine.
2,3,4,5-Tetrafluorophenyl prop-2-enoate: Features fluorine atoms, leading to different reactivity and properties.
Uniqueness
2,3,4,5-Tetrabromophenyl prop-2-enoate is unique due to the presence of bromine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it suitable for specific applications that other halogenated analogs may not be able to achieve .
Properties
CAS No. |
106176-94-7 |
|---|---|
Molecular Formula |
C9H4Br4O2 |
Molecular Weight |
463.74 g/mol |
IUPAC Name |
(2,3,4,5-tetrabromophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H4Br4O2/c1-2-6(14)15-5-3-4(10)7(11)9(13)8(5)12/h2-3H,1H2 |
InChI Key |
XIXWNUPBPNAXHB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC(=C(C(=C1Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)

![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)

![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
![[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene](/img/structure/B14325241.png)
![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)


![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)

![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
